2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c23-17-7-9-18(10-8-17)26-20(16-5-4-6-19(13-16)27(29)30)14-24-22(26)31-15-21(28)25-11-2-1-3-12-25/h4-10,13-14H,1-3,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDBYKCINJKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a member of the imidazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 486.0 g/mol. Its structure features an imidazole ring, chlorophenyl, and nitrophenyl substitutions, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 486.0 g/mol |
| CAS Number | 1226441-86-6 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . The following sections detail these activities.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrate that derivatives of imidazole compounds often possess potent antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and function.
Anticancer Properties
Studies suggest that the compound may inhibit specific cancer-related enzymes such as histone deacetylase (HDAC) and thymidylate synthase. These targets are crucial in cancer cell proliferation and survival:
- Mechanism of Action : The imidazole scaffold can interact with DNA and proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
- Case Study : In a recent study, derivatives similar to this compound exhibited IC50 values indicating effective inhibition of cancer cell lines, demonstrating its potential as an anticancer agent .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease:
- AChE Inhibition : This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition : Compounds with similar structures have shown effectiveness in inhibiting urease, which is significant for managing urinary tract infections and related conditions .
The biological mechanisms underlying the activity of this compound involve modulation of gene expression pathways and mRNA splicing. The presence of both chlorophenyl and nitrophenyl groups enhances its reactivity with biological targets, allowing for diverse interactions within cellular environments .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound in relation to other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-((1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Similar imidazole ring; different substituents | Different halogen positioning affects reactivity |
| 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | Lacks nitro group; contains methoxyethyl | Different functional groups influence solubility |
Preparation Methods
Imidazole Core Formation via Debus-Radziszewski Reaction
The imidazole ring was constructed using a modified Debus-Radziszewski protocol:
- Reactants :
- 4-Chlorophenylglyoxal hydrate (1.2 eq)
- 3-Nitrobenzaldehyde (1.0 eq)
- Ammonium acetate (3.0 eq)
- Conditions :
Mechanism :
- Condensation of aldehydes to form diimine intermediate.
- Cyclization with ammonium acetate to yield imidazole.
Yield : 68–72% after recrystallization (ethanol/water).
Thiolation at C-2 Position
The 2-thiol group was introduced via thiol-disulfide exchange :
- Reactants :
- Imidazole intermediate (1.0 eq)
- Thiourea (2.5 eq)
- H2SO4 (conc., catalytic)
- Conditions :
- Ethanol, 80°C, 6 hr
- Neutralization with NaHCO3 to pH 7.5.
Key Observation :
Excess thiourea minimized disulfide byproduct formation (<5%).
Synthesis of 1-(Piperidin-1-yl)Ethanone
Nucleophilic Substitution of Chloroacetanilide
Piperidine was reacted with chloroacetyl chloride under Schotten-Baumann conditions:
- Reactants :
- Chloroacetyl chloride (1.1 eq)
- Piperidine (1.0 eq)
- Triethylamine (1.5 eq)
- Conditions :
Workup :
- Aqueous extraction (10% HCl → saturated NaHCO3).
- Drying over MgSO4, solvent evaporation.
Yield : 89% (colorless liquid, purity >98% by GC-MS).
Thioether Coupling: Final Step Assembly
Alkylation of Imidazole-2-Thiol
The thiolate anion was generated and alkylated with 1-(piperidin-1-yl)-2-bromoethanone :
- Reactants :
- Imidazole-2-thiol (1.0 eq)
- 1-(Piperidin-1-yl)-2-bromoethanone (1.05 eq)
- K2CO3 (2.0 eq)
- Conditions :
- DMF, 60°C, 8 hr
- Exclusion of moisture (molecular sieves).
Optimization Data :
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, THF, ACN | DMF | +22% |
| Temperature (°C) | 40, 60, 80 | 60 | +15% |
| Base | K2CO3, NaOH, Et3N | K2CO3 | +18% |
Isolation :
- Precipitation in ice-cwater (pH 6–7).
- Column chromatography (SiO2, ethyl acetate/hexane 3:7).
Final Yield : 63% (pale yellow solid, m.p. 142–144°C).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : [M+H]+ 483.0742 (C23H22ClN4O3S requires 483.0745).
Challenges and Mitigation Strategies
Q & A
Q. Basic Research Focus
- X-ray Crystallography: Resolves 3D conformation (e.g., dihedral angles between chlorophenyl and nitrophenyl groups) .
- NMR Spectroscopy: ¹H and ¹³C NMR confirm thioether bond formation (δ 3.8–4.2 ppm for SCH₂) and piperidine ring protons (δ 1.5–2.7 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 482.08 [M+H]⁺) .
Advanced Contradiction Resolution:
Discrepancies in NOESY data (e.g., conflicting spatial assignments) are resolved by comparing computational models (DFT) with experimental crystallography .
What in vitro biological screening methods are used to assess its pharmacological potential?
Q. Basic Research Focus
- Anticancer Activity: MTT assays against HeLa or MCF-7 cells (IC₅₀ values typically 10–50 µM) .
- Antimicrobial Screening: Disk diffusion assays for Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition analysis .
Advanced Methodologies:
- Targeted Kinase Inhibition: Fluorescence polarization assays to quantify IGF-1R or EGFR binding affinity .
- Metabolic Stability: Liver microsome assays (e.g., t₁/₂ > 60 mins in human microsomes) .
How can synthetic yield be optimized while minimizing byproducts?
Q. Advanced Research Focus
- Catalyst Screening: Compare Pd/C vs. CuI in Ullmann coupling for thioether formation (CuI improves yield by 20%) .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance imidazole cyclization efficiency vs. THF .
Q. Table 1: Optimization of Step 2 (Thioether Formation)
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuI | DMF | 80 | 85 | 98 |
| Pd/C | DMF | 80 | 65 | 92 |
How to address contradictions in reported solubility and stability data?
Q. Advanced Contradiction Analysis
- Solubility Variability: Discrepancies in DMSO vs. aqueous solubility (e.g., 10 mg/mL vs. <1 mg/mL) are reconciled via dynamic light scattering (DLS) to detect aggregation .
- pH-Dependent Stability: Accelerated degradation studies (pH 1–13) identify optimal storage conditions (pH 7.4, 4°C) .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
Q. Table 2: SAR of Nitrophenyl Derivatives
| R-Substituent | IC₅₀ (µM, HeLa) | logP |
|---|---|---|
| 3-Nitro | 12.4 | 3.2 |
| 4-Fluoro | 8.7 | 2.8 |
| 2-Chloro | 25.1 | 3.5 |
How can computational methods predict its pharmacokinetic and toxicity profiles?
Q. Advanced Methodologies
- ADMET Prediction: SwissADME estimates high BBB permeability (TPSA < 90 Ų) but moderate hepatotoxicity (CYP3A4 inhibition) .
- Molecular Dynamics (MD): Simulate binding to hERG channels to assess cardiac toxicity risks .
What experimental designs validate its mechanism of action in disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
